molecular formula C17H25FN2O3 B7167057 N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide

N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B7167057
M. Wt: 324.4 g/mol
InChI Key: KTYRVVOBBSVVKT-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Properties

IUPAC Name

N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-22-14-4-3-10-20(11-8-14)17(21)19-9-7-13-5-6-16(23-2)15(18)12-13/h5-6,12,14H,3-4,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYRVVOBBSVVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NCCC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the aromatic intermediate: The initial step involves the preparation of 3-fluoro-4-methoxyphenyl ethylamine through a series of reactions, including halogenation and amination.

    Azepane ring formation: The next step involves the formation of the azepane ring, which can be achieved through cyclization reactions.

    Coupling reaction: The final step involves coupling the aromatic intermediate with the azepane ring using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide: shares similarities with other azepane derivatives and fluorinated aromatic compounds.

    N-[2-(3-chloro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.

    N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-ethoxyazepane-1-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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